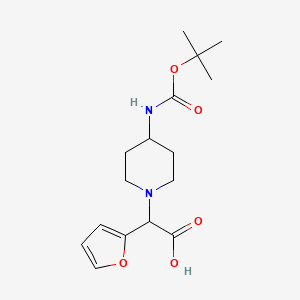

2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Description

BenchChem offers high-quality 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(furan-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)17-11-6-8-18(9-7-11)13(14(19)20)12-5-4-10-22-12/h4-5,10-11,13H,6-9H2,1-3H3,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMFFOGSMOXXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584662 | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}(furan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-77-8 | |

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-2-furanyl-1-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}(furan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Properties and Synthetic Utility of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic Acid

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its molecular architecture, which combines a reactive carboxylic acid, a piperidine scaffold, a furan moiety, and an orthogonally protected amine, offers a rich platform for the synthesis of complex and biologically active molecules. This guide provides a comprehensive analysis of its chemical properties, reactivity, a plausible synthetic pathway, analytical characterization, and strategic applications in drug discovery. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group is central to its utility, allowing for sequential and controlled chemical modifications.[1][2]

Physicochemical and Structural Properties

The compound's utility is underpinned by its distinct physicochemical characteristics, which make it a versatile reagent in a variety of reaction conditions.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 870703-77-8 | [3][4] |

| Molecular Formula | C₁₆H₂₄N₂O₅ | [3] |

| Molecular Weight | 324.38 g/mol | [3] |

| Appearance | White Solid | [3] |

| Purity | Typically ≥96% | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(C(=O)O)C2=CC=CO2 | N/A |

| InChI Key | YPMFFOGSMOXXLA-UHFFFAOYSA-N | [3] |

Solubility and Stability

The molecule exhibits a favorable solubility and stability profile, rendering it compatible with common organic solvents used in synthesis.[1] The carboxylic acid moiety provides a handle for solubility in aqueous basic solutions, while the larger organic structure lends itself to solubility in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).

The primary point of chemical instability lies with the Boc protecting group . It is highly stable to basic conditions, nucleophiles, and mild reducing agents, which allows for selective reactions at other sites.[5] However, it is designed for facile cleavage under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6][7] This acid-lability is not a drawback but a cornerstone of its strategic utility in multi-step synthesis.[]

Molecular Reactivity and Synthetic Logic

The synthetic potential of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid stems from the distinct reactivity of its constituent functional groups. The presence of the Boc group enables an orthogonal protection strategy, which is fundamental to modern peptide and heterocyclic synthesis.[5][9]

Analysis of Reactive Centers

-

Carboxylic Acid (-COOH): This is the primary site for elaboration. It readily participates in amide bond formation with a wide array of amines when activated by standard coupling reagents (e.g., HATU, HOBt/EDC). This reaction is the gateway to building peptide-like structures or attaching other pharmacophores. It can also be esterified or reduced to the corresponding alcohol.

-

Boc-Protected Amine (-NHBoc): This group is chemically inert under the conditions used for amide coupling. Its purpose is to mask the nucleophilicity of the 4-amino group on the piperidine ring. Upon completion of reactions at the carboxylic acid, the Boc group can be selectively removed with acid to reveal the primary amine, which can then be acylated, alkylated, or used in further coupling reactions.[7]

-

Tertiary Piperidine Nitrogen: As a tertiary amine, this nitrogen is basic and can be protonated. While generally less nucleophilic than the deprotected primary amine, its presence influences the overall basicity and pharmacokinetic properties of derivative molecules.

-

Furan Ring: The electron-rich furan ring can participate in electrophilic substitution reactions and can also act as a diene in Diels-Alder cycloadditions. However, it can be sensitive to strongly acidic conditions, a factor to consider during Boc deprotection.

Caption: Key reactive sites for synthetic modification.

Proposed Synthesis and Purification Workflow

While multiple synthetic routes are conceivable, a highly efficient and logical approach involves a three-component Strecker-type or Ugi-type reaction, or more commonly, a sequential reductive amination. The latter provides excellent control and is widely applicable.

Causality in Experimental Design

The choice of a reductive amination pathway is deliberate. It is a robust and high-yielding transformation that is tolerant of a wide range of functional groups. The selection of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is milder and more selective for the iminium intermediate than other hydrides like sodium borohydride, preventing the undesired reduction of other functional groups. Purification by column chromatography is standard for ensuring high purity of such intermediates, which is non-negotiable for subsequent use in drug discovery campaigns.

Step-by-Step Synthetic Protocol

Objective: To synthesize 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid from commercially available starting materials.

Materials:

-

tert-Butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine)[10]

-

Furan-2-glyoxylic acid (2-(furan-2-yl)-2-oxoacetic acid)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Glacial Acetic Acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

-

Ethyl acetate/Hexanes solvent system

Protocol:

-

Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and furan-2-glyoxylic acid (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add a catalytic amount of glacial acetic acid (0.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring mixture. The portion-wise addition helps to control any exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., 20% to 80%) to isolate the pure product.

-

Final Characterization: Confirm the structure and purity of the final white solid product using NMR and MS analysis.

Caption: Workflow for proposed reductive amination synthesis.

Analytical Characterization Profile

A robust analytical package is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | ~9.0-10.0 ppm: Broad singlet, 1H (Carboxylic acid proton, may exchange with D₂O)~7.5 ppm: Multiplet, 1H (Furan H5)~6.4 ppm: Multiplet, 1H (Furan H4)~6.3 ppm: Multiplet, 1H (Furan H3)~4.0-4.5 ppm: Singlet or doublet, 1H (α-proton on acetic acid)~3.5-3.8 ppm: Broad multiplet, 1H (Piperidine proton near Boc-NH)~2.5-3.2 ppm: Multiplets, 4H (Piperidine axial/equatorial protons)~1.5-2.0 ppm: Multiplets, 4H (Piperidine axial/equatorial protons)~1.45 ppm: Singlet, 9H (Boc group methyl protons) |

| ¹³C NMR | ~170-175 ppm: Carboxylic acid C=O~155 ppm: Carbamate C=O~145-150 ppm: Furan quaternary carbon~142 ppm: Furan C5~110 ppm: Furan C4~108 ppm: Furan C3~80 ppm: Boc quaternary carbon~65-70 ppm: α-carbon~45-55 ppm: Piperidine carbons~28 ppm: Boc methyl carbons |

| LC-MS (ESI+) | Expected [M+H]⁺ peak at m/z = 325.17 |

| FT-IR (cm⁻¹) | ~3350-3450: N-H stretch (carbamate)~2500-3300: O-H stretch (broad, carboxylic acid)~1700-1740: C=O stretch (carboxylic acid)~1680-1700: C=O stretch (Boc carbamate)~1500-1550: N-H bend~1160-1170: C-O stretch (carbamate) |

Applications in Drug Discovery

This molecule is not an end-product but a versatile starting point for creating libraries of novel compounds for biological screening. Its value lies in the ability to systematically explore chemical space around a privileged core structure.

The workflow involves:

-

Core Synthesis: Prepare the title compound in high purity.

-

Amide Library Generation: Couple the carboxylic acid with a diverse set of primary and secondary amines to explore the "R1" space.

-

Deprotection: Treat the resulting amides with TFA to remove the Boc group.

-

Second-Site Diversification: Acylate or alkylate the newly exposed 4-amino group with another set of diverse reagents to explore the "R2" space.

This systematic approach allows for the efficient generation of hundreds of unique analogues from a single, well-characterized core, accelerating the hit-to-lead process in drug discovery.

Caption: Drug discovery workflow using the core scaffold.

Conclusion

2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a high-value synthetic intermediate whose chemical properties are deliberately tailored for modern drug discovery. The interplay between its reactive carboxylic acid and the stable, yet readily cleavable, Boc-protected amine provides a powerful platform for orthogonal synthesis. Understanding its reactivity profile, synthetic access, and analytical signatures is crucial for researchers aiming to leverage this scaffold to build novel and potent therapeutic agents.

References

-

PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.

-

Blotter. (n.d.). 2-(4-Boc-piperazino)-2-(2-fluorophenyl)acetic acid. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-[1-(Furan-2-carbonyl)piperidin-2-yl]acetic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

PubChem. (n.d.). 2-[1-(Furan-2-carbonyl)piperidin-4-yl]acetic acid. Retrieved from [Link]

-

ResearchGate. (2005). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Protection Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

University of Groningen. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tert-butyl methyl(piperidin-4-yl)carbamate|108612-54-0 [benchchem.com]

- 3. (4-Boc-amino-piperidin-1-yl)-furan-2-yl-acetic acid | 870703-77-8 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. 73874-95-0|tert-Butyl piperidin-4-ylcarbamate|BLD Pharm [bldpharm.com]

biological activity of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

An In-Depth Technical Guide A Research Prospectus on the Biological Activity of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid: A Synthetic Compound with Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract

The compound 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a synthetic molecule incorporating several pharmacologically significant moieties, including a furan ring, a piperidine scaffold, and an acetic acid side chain. Despite its availability as a chemical building block, a comprehensive evaluation of its intrinsic biological activity is not publicly documented. This guide serves as a research prospectus, providing a structured, in-depth framework for investigating the therapeutic potential of this compound. By analyzing the known biological activities of structurally related molecules, we hypothesize potential applications and outline a multi-tiered experimental workflow, from initial in vitro screening to advanced in vivo models. This document is designed to guide researchers in systematically uncovering the pharmacological profile of this promising, yet uncharacterized, chemical entity.

Part 1: Introduction and Rationale

The process of drug discovery often involves the screening of novel chemical entities or the rational design of molecules based on known pharmacophores. The title compound, 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, represents a confluence of structural motifs that have been independently associated with a wide range of biological activities. The lack of specific data on this molecule presents an opportunity for exploratory research.

Chemical Structure and Pharmacophore Analysis

The molecule can be deconstructed into three key components:

-

Furan Ring: A five-membered aromatic heterocycle containing oxygen. Furan derivatives are known to possess a vast array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

-

4-Boc-Aminopiperidine Moiety: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous CNS agents and analgesics.[1] The 4-amino substitution pattern is particularly interesting, with derivatives showing potent antibacterial and antimycotic effects.[2][3] The tert-butyloxycarbonyl (Boc) protecting group makes the compound an ideal intermediate for further synthesis but may also modulate its activity and pharmacokinetic properties.[1][4][5]

-

α-Substituted Acetic Acid: The acetic acid group imparts acidic properties to the molecule, influencing its solubility and potential to interact with biological targets through hydrogen bonding or ionic interactions. The specific stereochemistry at the alpha-carbon could also be critical for biological recognition.

Literature Precedent & Hypothesized Biological Activities

Based on the activities of structurally analogous compounds, we can formulate several primary hypotheses for the biological potential of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid.

-

Antimicrobial and Antifungal Potential: The combination of furan and piperidine rings is a recurring theme in antimicrobial research. Derivatives of 2-(furan-2-yl)-1-(piperidin-4-yl) have demonstrated antimicrobial activity against various bacterial and fungal species.[6] Furthermore, 4-aminopiperidine structures are noted for their antimycotic effects, potentially by mimicking intermediates in the ergosterol biosynthesis pathway.[2] Furan carboxamides have also shown significant antibiofilm activity.[7] This strong body of evidence suggests that the title compound is a prime candidate for antimicrobial screening.

-

Anti-inflammatory and Antioxidant Activity: Hybrid molecules containing furan and piperidine have been successfully evaluated for their ability to inhibit protein denaturation, a hallmark of inflammation, and to scavenge free radicals. These findings provide a solid rationale for investigating the compound's potential as an anti-inflammatory and antioxidant agent.

-

Analgesic Activity: Piperidine-containing structures are foundational to many analgesic drugs. Related N-acyl derivatives have shown significant pain-reducing effects in animal models, such as the acetic acid-induced writhing test.[8]

Part 2: Proposed Experimental Workflow for Biological Screening

A systematic, tiered approach is essential to efficiently screen the compound and identify its primary biological activities. The causality behind this workflow is to use broad, cost-effective in vitro assays to identify promising areas of activity before committing resources to more complex and targeted studies.

Caption: Proposed multi-tiered workflow for biological activity screening.

Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant pathogens, providing a quantitative measure of its antimicrobial potency.

Principle: The broth microdilution method is a standardized assay where microorganisms are challenged with serially diluted concentrations of the test compound in a liquid growth medium. The MIC is the lowest concentration that visibly inhibits microbial growth.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

-

Bacterial and Fungal Panel: Utilize a panel of microorganisms, such as the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and representative fungal species like Candida albicans.[3]

-

Media Preparation: Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

-

Serial Dilution: Perform a two-fold serial dilution of the compound's stock solution directly in the plates to achieve a concentration range (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) to each well.

-

Controls: Include a positive control (microorganism in broth, no compound), a negative control (broth only), and a vehicle control (microorganism in broth with DMSO at the highest concentration used). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Reading Results: Determine the MIC by visually inspecting the plates for turbidity. The lowest concentration with no visible growth is the MIC. This can be confirmed by measuring absorbance at 600 nm.

Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This assay is a rapid and reliable method to screen for anti-inflammatory properties, as the denaturation of proteins is a well-documented cause of inflammation.

Principle: When subjected to heat, albumin undergoes denaturation. The test compound's ability to prevent this denaturation is measured spectrophotometrically and compared to a standard anti-inflammatory drug.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of bovine serum albumin (1% aqueous solution) and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

-

Compound Addition: Add 0.5 mL of the test compound solution (at various concentrations, e.g., 10-500 µg/mL) to the reaction mixture.

-

Control: Prepare a control group using 0.5 mL of distilled water instead of the test compound. Use diclofenac sodium as a positive control.

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes, followed by cooling.

-

Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Part 3: Advanced Characterization and Proposed In Vivo Models

Should the initial screening yield positive results, the subsequent steps are to elucidate the mechanism of action and validate the findings in a more biologically relevant system.

Proposed In Vivo Model: Acetic Acid-Induced Writhing Test for Analgesia

This model is a standard and highly sensitive method for screening peripheral analgesic activity, directly testing the hypothesis generated from literature on related piperidine compounds.[8]

Principle: Intraperitoneal injection of acetic acid in mice causes irritation of the peritoneal cavity, leading to characteristic stretching and writhing movements. An effective analgesic will reduce the number of these writhes.

Step-by-Step Methodology:

-

Animal Acclimatization: Use male Swiss albino mice, acclimatized for at least one week.

-

Grouping: Divide animals into groups (n=6): Vehicle control (e.g., saline), positive control (e.g., Aspirin), and test groups receiving different doses of the compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).

-

Compound Administration: Administer the test compound or controls to the respective groups.

-

Induction of Writhing: After a set period (e.g., 30 minutes for IP, 60 minutes for oral), administer a 0.6% (v/v) solution of acetic acid intraperitoneally to each mouse.

-

Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen followed by stretching of hind limbs) over a 20-minute period.

-

Data Analysis: Calculate the percentage of analgesic activity for each group compared to the vehicle control.

Proposed In Vivo Model: Acetic Acid-Induced Ulcerative Colitis

If strong in vitro anti-inflammatory activity is observed, this model can provide robust in vivo validation.[9]

Principle: Intra-rectal administration of acetic acid induces localized inflammation in the colon of rats, mimicking aspects of ulcerative colitis. The efficacy of the test compound is assessed by measuring reductions in inflammatory markers and tissue damage.[9]

Step-by-Step Methodology:

-

Animal Model: Use Wistar albino rats, fasted for 24 hours before induction.

-

Grouping and Pre-treatment: Establish control, positive control (e.g., Sulfasalazine), and test groups. Administer the test compound or controls orally for a set number of days prior to induction.[9]

-

Induction of Colitis: Under light anesthesia, induce colitis by intra-rectal administration of a 4% acetic acid solution.

-

Treatment and Observation: Continue daily treatment and monitor animal weight, stool consistency, and signs of distress.

-

Endpoint Analysis: After a set period (e.g., 48-72 hours post-induction), sacrifice the animals. Excise the colon and measure its weight and length. Score the macroscopic damage.

-

Biochemical and Histological Analysis: Homogenize colon tissue to measure levels of inflammatory markers (e.g., MPO, TNF-α) and oxidative stress markers (e.g., SOD, GSH).[9] Perform histopathological examination of colon sections to assess tissue damage and inflammatory cell infiltration.

Part 4: Data Interpretation and Future Directions

Summary of Potential Quantitative Data

The experimental workflows described would generate quantitative data that can be summarized for clear comparison and decision-making.

| Assay Type | Metric | Example Positive Control | Target Value |

| Antimicrobial | MIC (µg/mL) | Ciprofloxacin | < 16 µg/mL |

| Anti-inflammatory | IC₅₀ (µg/mL) | Diclofenac Sodium | < 100 µg/mL |

| Antioxidant | IC₅₀ (µg/mL) | Ascorbic Acid | < 100 µg/mL |

| Analgesia | % Inhibition of Writhing | Aspirin (50 mg/kg) | > 50% inhibition |

| Ulcerative Colitis | Disease Activity Index | Sulfasalazine | Significant Reduction |

Structure-Activity Relationship (SAR) Exploration

A critical insight for this specific molecule is the presence of the Boc-protecting group. While essential for synthesis, it is not typically present in final drug candidates. Therefore, the parent compound should be considered both a potential active agent and, more importantly, a key intermediate. Future work must involve the deprotection of the 4-amino group and subsequent derivatization to explore SAR.

Caption: Proposed derivatization pathways for SAR studies.

Part 5: Conclusion

While the has not been explicitly reported, a thorough analysis of its structural components and related compounds in the scientific literature strongly suggests its potential as a source of novel therapeutic agents. The most promising avenues for investigation are in the fields of antimicrobial, anti-inflammatory, and analgesic research. The experimental framework detailed in this guide provides a logical, efficient, and robust pathway for systematically evaluating these hypotheses. The findings from such a study would not only characterize this specific molecule but also provide valuable structure-activity relationship data to guide the design of next-generation drug candidates based on the furan-piperidine scaffold.

References

-

Parmar, T. H. et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481. Available from: [Link]

-

Si-Mohamed, A. et al. (2019). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 352(1-2), e1800238. Available from: [Link]

-

Zhecheva, D. et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Processes, 10(10), 1997. Available from: [Link]

-

Seilkhan, A. et al. (2023). Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments. Pharmaceuticals, 16(11), 1532. Available from: [Link]

-

Kumar, R. et al. (2025). Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). Microbial Pathogenesis, 205, 107693. Available from: [Link]

-

Watanuki, S. et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry Letters, 21(18), 5451-5455. Available from: [Link]

-

Rojas-Altuve, F. et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen, 10(1), 34-40. Available from: [Link]

-

Czarnomysy, R. et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6524. Available from: [Link]

-

Eckhardt, M. et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. Available from: [Link]

-

Chem-Impex International. (n.d.). 2-(4-Boc-piperazinyl)-2-phenylacetic acid. Retrieved from: [Link]

-

Watanuki, S. et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Osaka University Knowledge Archive. Available from: [Link]

-

Chem-Impex International. (n.d.). (R)-(1-Boc-piperidin-2-yl)acetic acid. Retrieved from: [Link]

-

Sravani, G. et al. (2022). Investigation of In vitro and In vivo Pursuits of Laurus nobilis Extract on Acetic Acid-induced Ulcerative Colitis in Wistar. Indian Journal of Pharmaceutical Education and Research, 56(2s), s299-s308. Available from: [Link]

-

Chem-Impex International. (n.d.). Benzofuran-2-yl-(3-N-Boc-amino-azetidin-1-yl)acetic acid. Retrieved from: [Link]

-

Ali, B. et al. (2023). In vitro and in vivo evaluation of the antimicrobial, antioxidant, cytotoxic, hemolytic activities and in silico POM/DFT/DNA-binding and pharmacokinetic analyses of new sulfonamide bearing thiazolidin-4-ones. Journal of Biomolecular Structure & Dynamics, 42(1), 224-242. Available from: [Link]

-

Herrera-Mayorga, W. A. et al. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. RSC Advances, 13(38), 26863-26871. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments | MDPI [mdpi.com]

- 9. ijper.org [ijper.org]

An In-Depth Technical Guide to 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic Acid Derivatives: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of piperidine and furan heterocycles within a single molecular framework has garnered significant attention in medicinal chemistry. This guide provides a comprehensive technical overview of a promising class of compounds: 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid derivatives. We will delve into the strategic design of these molecules, robust synthetic methodologies for their preparation, and explore their potential as scaffolds for the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of new chemical entities, offering both foundational knowledge and actionable experimental insights.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in a vast array of clinically approved drugs. Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for exploring chemical space in multiple vectors.[1][2] The furan ring, another important five-membered aromatic heterocycle, is also a key component in numerous biologically active compounds, contributing to their unique pharmacological profiles.[3]

The combination of these two privileged moieties in the form of 2-(4-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid derivatives creates a novel scaffold with significant potential for drug discovery. The α-amino acid core provides a chiral center and functional handles for further derivatization, while the 4-aminopiperidine unit offers a basic nitrogen atom for potential salt formation and hydrogen bonding interactions, and the furan ring can engage in various non-covalent interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position is a crucial element in the synthetic strategy, enabling selective functionalization of the molecule.

This guide will focus on the synthesis of the core structure and its subsequent derivatization, providing detailed protocols and exploring the rationale behind the chosen synthetic routes. Furthermore, we will discuss the potential therapeutic applications of this class of compounds, drawing on the known biological activities of related structures.

Synthetic Strategies for the Core Scaffold

The synthesis of the 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid core can be approached through several established methods for α-amino acid synthesis. Two of the most powerful and convergent strategies are the Strecker synthesis and the Ugi four-component reaction (Ugi-4CR).

The Strecker Synthesis Approach

The Strecker synthesis is a classic and reliable method for the preparation of α-amino acids. The reaction proceeds through the formation of an α-aminonitrile intermediate from an aldehyde, an amine, and a cyanide source, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.

A plausible synthetic pathway for the target scaffold using the Strecker reaction is outlined below:

Caption: Figure 1. Proposed Strecker Synthesis Route.

Causality Behind Experimental Choices:

-

Formation of the Iminium Intermediate: The reaction is typically initiated by the condensation of furfural with 4-Boc-aminopiperidine. This step is often acid-catalyzed to protonate the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the piperidine nitrogen.

-

Nucleophilic Addition of Cyanide: The subsequent addition of a cyanide source, such as potassium or sodium cyanide, to the iminium ion intermediate is a crucial carbon-carbon bond-forming step. The use of cyanide is advantageous due to its high nucleophilicity.

-

Hydrolysis of the α-Aminonitrile: The resulting α-aminonitrile is a stable intermediate that can be isolated and purified. The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, although strong acid hydrolysis (e.g., with concentrated HCl) is commonly employed.

Self-Validating System:

The progress of the Strecker synthesis can be monitored at each stage using standard analytical techniques. The formation of the iminium intermediate can be observed by changes in NMR spectra. The appearance of the α-aminonitrile can be confirmed by IR spectroscopy (a characteristic nitrile stretch around 2200-2250 cm⁻¹) and mass spectrometry. The final hydrolysis to the carboxylic acid can be followed by the disappearance of the nitrile peak in the IR spectrum and the appearance of a broad carboxylic acid O-H stretch.

The Ugi Four-Component Reaction (Ugi-4CR) Approach

The Ugi-4CR is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials in a single step.[4][5][6] This reaction involves the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By carefully choosing the components, a precursor to the target acetic acid derivative can be synthesized.

A potential Ugi-4CR strategy is depicted below:

Caption: Figure 2. Proposed Ugi-4CR Synthetic Pathway.

Causality Behind Experimental Choices:

-

Component Selection: In this proposed Ugi reaction, furfural serves as the aldehyde component and 4-Boc-aminopiperidine as the amine. The choice of carboxylic acid and isocyanide is critical. Using formic acid as the carboxylic acid component would lead to an α-formamido amide, which can be subsequently hydrolyzed to the free amine. The isocyanide component will determine the nature of the final amide, which would then need to be hydrolyzed to the carboxylic acid.

-

Reaction Conditions: Ugi reactions are typically carried out in polar aprotic solvents like methanol or dichloromethane at room temperature. The reaction is often self-catalyzed by the acidic component.

-

Post-Ugi Modifications: The initial Ugi product is an α-acylamino amide. To obtain the desired 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, a two-step hydrolysis would be required: first, the removal of the N-acyl group, and second, the hydrolysis of the amide to the carboxylic acid.

Self-Validating System:

The success of the Ugi-4CR can be readily assessed by LC-MS analysis of the reaction mixture, which should show the formation of a single major product with the expected mass. The structure of the purified Ugi product can be confirmed by NMR and IR spectroscopy. The subsequent hydrolysis steps can be monitored by TLC or LC-MS until the starting material is consumed and the desired product is formed.

Derivatization and Structure-Activity Relationship (SAR) Exploration

The 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid core is a versatile scaffold for the generation of compound libraries for SAR studies. The key functional handles for derivatization are the carboxylic acid and the 4-amino group of the piperidine ring (after Boc deprotection).

Amide Library Synthesis

The carboxylic acid moiety can be readily converted to a wide range of amides using standard peptide coupling reagents.

Experimental Protocol: General Procedure for Amide Synthesis

-

Activation of the Carboxylic Acid: To a solution of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a tertiary amine base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated carboxylic acid solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Functionalization of the 4-Amino Group

The Boc protecting group on the 4-aminopiperidine can be removed under acidic conditions to liberate the primary amine, which can then be further functionalized.

Experimental Protocol: Boc Deprotection

-

Deprotection Reaction: Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (DCM) or dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting product is often obtained as the corresponding salt (e.g., TFA or HCl salt). If the free base is required, it can be obtained by neutralization with a suitable base.

The liberated 4-amino group can then be acylated, alkylated, or used in other amine-based transformations to explore a different region of chemical space.

Structure-Activity Relationship (SAR) Insights

While specific biological data for this exact scaffold is not widely available in the public domain, we can extrapolate potential SAR trends based on related compound classes.

Table 1: Hypothetical SAR for 2-(4-Aminopiperidin-1-yl)-2-(furan-2-yl)acetamide Derivatives

| R Group on Amide | R' Group on 4-Amino | Hypothetical Activity | Rationale for Activity |

| Small alkyl (e.g., Methyl) | H | Low | Lacks specific interactions with the target. |

| Aromatic (e.g., Phenyl) | H | Moderate | Potential for π-π stacking or hydrophobic interactions. |

| Substituted Phenyl | H | High | Substituents can be tailored to fit specific binding pockets. |

| H | Small alkyl | Moderate | Alkylation may improve potency or selectivity. |

| Aromatic | Acyl | Variable | Acylation can modulate physicochemical properties and introduce new interaction points. |

Visualization of SAR Logic

Caption: Figure 3. Key Derivatization Points for SAR.

Potential Therapeutic Applications

Derivatives of piperidine and furan are known to exhibit a wide range of biological activities.[7][8] Based on the structural features of the 2-(4-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid scaffold, several potential therapeutic applications can be envisioned:

-

Antimicrobial Agents: Many heterocyclic compounds containing furan and piperidine moieties have demonstrated antibacterial and antifungal properties.[7] The ability to readily generate a diverse library of amides from the core scaffold makes it an attractive starting point for the discovery of new antimicrobial agents.

-

Central Nervous System (CNS) Agents: The piperidine ring is a common feature in many CNS-active drugs. The ability of the 4-amino group to be protonated at physiological pH could facilitate interactions with various receptors and transporters in the brain.

-

Enzyme Inhibitors: The α-amino acid core can mimic natural substrates and bind to the active sites of enzymes. By modifying the substituents on the furan and piperidine rings, as well as the amide portion, it may be possible to develop potent and selective inhibitors for various enzyme targets.

Conclusion

The 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid scaffold represents a promising starting point for the design and synthesis of novel bioactive molecules. Its convergent synthesis can be achieved through robust and well-established methodologies such as the Strecker synthesis and the Ugi-4CR. The presence of multiple functional handles allows for extensive derivatization and exploration of structure-activity relationships. This technical guide provides a solid foundation for researchers to embark on the synthesis and evaluation of this interesting class of compounds, with the potential to lead to the discovery of new therapeutic agents.

References

-

Frolov, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5789. [Link]

-

Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481. [Link]

-

Hughes, D. L. (2005). The Passerini Reaction. Organic Reactions, 65, 1-360. [Link]

-

Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemical Research, 5(3). [Link]

-

Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(25), 6335-6347. [Link]

-

Domling, A. (2002). The Ugi reaction. Current Opinion in Chemical Biology, 6(3), 306-313. [Link]

- Google Patents. (2019). PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.

-

Nishiyama, T., et al. (2008). Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. Bioorganic & Medicinal Chemistry, 16(7), 4093-4106. [Link]

-

Shaabani, A., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1835. [Link]

-

Valdés-Jiménez, A., et al. (2020). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molbank, 2020(2), M1131. [Link]

-

Liu, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3375-3378. [Link]

-

El-Faham, A., & de la Torre, B. G. (2018). Furan: A Promising Scaffold for Biological Activity. Molecules, 23(11), 2870. [Link]

-

Abdel-Wahab, B. F., et al. (2012). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica, 4(1), 213-223. [Link]

-

Wikipedia. Passerini reaction. [Link]

-

Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(25), 6335-6347. [Link]

-

Ugi, I., et al. (2003). The Ugi reaction. Comprehensive Organic Synthesis II, 2, 1083-1118. [Link]

-

Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 215. [Link]

-

Humphrey, G. R., & Kuethe, J. T. (2006). Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. The Journal of Organic Chemistry, 71(6), 2224-2232. [Link]

-

Wang, B., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(16), 4995. [Link]

-

Riva, R., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269. [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of trans-L/D-2-(tert-butoxycarbonyl-aminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Blueprint of a Novel Heterocyclic Amino Acid: A Technical Guide to 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Introduction: The Imperative of Spectroscopic Characterization in Modern Drug Discovery

In the landscape of contemporary drug development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating privileged scaffolds such as piperidine and furan, represent a cornerstone of medicinal chemistry. The title compound, 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, is a quintessential example of a molecule designed with intent, merging the conformational rigidity of a piperidine ring, the aromaticity and hydrogen-bonding potential of a furan moiety, and the versatile functionality of an α-amino acid. The tert-butyloxycarbonyl (Boc) protecting group further enhances its utility as a stable intermediate for peptide synthesis and other derivatizations.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental data for this specific molecule is not widely published, this document serves as a predictive blueprint, grounded in established principles of spectroscopic interpretation and data from closely related analogues. The methodologies and interpretations presented herein are designed to be a robust resource for researchers in organic synthesis, medicinal chemistry, and analytical sciences, enabling them to anticipate, interpret, and validate their own experimental findings.

Molecular Structure and Synthetic Rationale

A logical synthetic approach to 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid would involve a multicomponent reaction, such as the Ugi or Strecker synthesis, which are renowned for their efficiency in generating molecular complexity from simple starting materials.

Caption: Conceptual Synthetic Workflow via Strecker Reaction.

¹H NMR Spectroscopic Analysis: A Proton's Perspective

The ¹H NMR spectrum is anticipated to provide a wealth of information regarding the electronic environment and connectivity of the protons in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are based on the additive effects of the various functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | dd | 1H | H-5 (Furan) | Deshielded by the adjacent oxygen and aromatic ring current. |

| ~6.30 | dd | 1H | H-3 (Furan) | Shielded relative to H-5, coupled to H-4 and H-5. |

| ~6.25 | dd | 1H | H-4 (Furan) | Located between two other furan protons. |

| ~4.50 | s | 1H | α-CH | Singlet due to the absence of adjacent protons; deshielded by the adjacent nitrogen, carboxyl, and furan groups. |

| ~4.00 | br s | 1H | NH (Boc) | Broad singlet due to quadrupole broadening and potential hydrogen bonding. |

| ~3.80 | m | 1H | Piperidine-H (axial, C4) | Complex multiplet due to coupling with adjacent protons. |

| ~3.00-3.20 | m | 2H | Piperidine-H (axial, C2/C6) | Deshielded by the adjacent nitrogen. |

| ~2.40-2.60 | m | 2H | Piperidine-H (equatorial, C2/C6) | Shielded relative to axial protons. |

| ~1.80-2.00 | m | 2H | Piperidine-H (axial, C3/C5) | Typical aliphatic region for piperidine ring protons. |

| ~1.50-1.70 | m | 2H | Piperidine-H (equatorial, C3/C5) | Shielded relative to axial protons. |

| 1.45 | s | 9H | t-Butyl (Boc) | Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group. |

| Variable | br s | 1H | COOH | Chemical shift is highly dependent on concentration and solvent. |

¹³C NMR Spectroscopic Analysis: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insight into the electronic nature of the carbon framework.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175.0 | COOH | Typical chemical shift for a carboxylic acid carbon. |

| ~155.0 | C=O (Boc) | Carbonyl carbon of the carbamate group. |

| ~152.0 | C-2 (Furan) | Attached to the electron-withdrawing oxygen and the piperidinylacetic acid moiety. |

| ~142.0 | C-5 (Furan) | Deshielded due to proximity to the oxygen atom. |

| ~110.0 | C-4 (Furan) | Shielded aromatic carbon. |

| ~108.0 | C-3 (Furan) | Shielded aromatic carbon. |

| ~80.0 | Quaternary C (Boc) | The quaternary carbon of the tert-butyl group. |

| ~65.0 | α-C | Deshielded by the adjacent nitrogen, carboxyl, and furan groups. |

| ~50.0 | C-2, C-6 (Piperidine) | Carbons adjacent to the tertiary nitrogen. |

| ~48.0 | C-4 (Piperidine) | Carbon bearing the Boc-amino group. |

| ~30.0 | C-3, C-5 (Piperidine) | Aliphatic carbons in the piperidine ring. |

| 28.4 | CH₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy: Probing Functional Groups

The IR spectrum will confirm the presence of key functional groups through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3400-2400 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. |

| ~3350 | N-H stretch | Amine (Boc) | Characteristic stretching frequency for a secondary amine in a carbamate. |

| ~2970 | C-H stretch | Aliphatic | C-H stretching of the piperidine and Boc groups. |

| ~1710 | C=O stretch | Carboxylic Acid | Carbonyl stretch of the acid. |

| ~1690 | C=O stretch | Carbamate (Boc) | Carbonyl stretch of the Boc group. |

| ~1520 | N-H bend | Amine (Boc) | Bending vibration of the N-H bond. |

| ~1160 | C-O stretch | Carbamate (Boc) | Stretching of the C-O bond in the carbamate. |

| ~1010 | C-O-C stretch | Furan | Asymmetric stretching of the furan ether linkage. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry will be used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique.

Predicted MS (ESI+) Data:

-

Molecular Ion: [M+H]⁺ at m/z 325.1763 (calculated for C₁₆H₂₅N₂O₅⁺).

-

Key Fragmentation Pathways: A prominent fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da)[1][2][3].

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocols: A Guide to Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Obtain 16-32 scans for adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) using appropriate software.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

-

Data Analysis: Determine the accurate mass of the molecular ion and its fragment ions. Use this information to confirm the elemental composition and elucidate the structure.

Conclusion

This technical guide provides a detailed, predictive spectroscopic characterization of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid. By leveraging fundamental principles and data from analogous structures, we have constructed a comprehensive blueprint of the expected NMR, IR, and MS data. The inclusion of standardized experimental protocols further equips researchers with the practical knowledge to acquire and validate this data in their own laboratories. This document is intended to serve as a valuable resource, accelerating the research and development efforts of scientists working at the forefront of chemical and pharmaceutical innovation.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

-

Wolf, C., Rüdiger, S., & Rentsch, K. M. (2002). Fragmentation of t-Boc-protected amines in LC/MS with electrospray ionisation. Journal of Mass Spectrometry, 37(6), 643-644. [Link]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. [Link]

-

Zhang, H., & Wang, Y. (2011). A Facile Synthesis of N-Boc-4-(aminomethyl)piperidine. Organic Preparations and Procedures International, 43(3), 288-291. [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid: A Workflow for Drug Development Professionals

This guide provides a comprehensive, technically-grounded workflow for determining the single-crystal X-ray structure of the chiral molecule 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid. As of the latest literature review, a public crystal structure for this specific compound has not been reported, presenting a common challenge in pharmaceutical development where novel molecular entities require full structural characterization. The solid-state structure is a critical determinant of a compound's physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability, all of which are pivotal for successful drug formulation.

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, providing a framework for researchers to not only determine a crystal structure but also to understand the intricate relationship between molecular conformation, crystal packing, and macroscopic properties. The procedures outlined herein are designed to be self-validating, incorporating industry-standard quality checks at each stage.

Part I: The Imperative of Solid-State Characterization

In drug development, the active pharmaceutical ingredient (API) is almost always a solid. The three-dimensional arrangement of molecules in a crystal lattice dictates the material's fundamental properties. For a molecule like 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, which possesses multiple hydrogen bond donors and acceptors, a flexible piperidine ring, and a bulky Boc protecting group, the potential for conformational polymorphism—the existence of multiple crystal forms with different molecular arrangements—is significant. Each polymorph is, in essence, a different solid-state material with a unique set of properties. Therefore, identifying and characterizing the most stable polymorph is a non-negotiable step in de-risking a development candidate.

The workflow presented here is a systematic approach to achieving this goal, beginning with material preparation and culminating in a refined, publishable crystal structure.

Part II: Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure is a multi-step process that demands precision and a deep understanding of the principles of crystallization and diffraction.

Section 2.1: Material Purity and Preparation

The foundational prerequisite for growing high-quality single crystals is the purity of the starting material. Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly diffracting or disordered crystals.

Protocol 1: Material Purification

-

Initial Purity Assessment: Analyze the synthesized compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The purity should ideally be >99% for crystallization trials.

-

Recrystallization: If the purity is insufficient, perform a bulk recrystallization. Select a solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.

-

Final Purity Verification: Re-analyze the purified material via HPLC and NMR to confirm the removal of impurities. Use Loss on Drying (LOD) or Thermogravimetric Analysis (TGA) to quantify residual solvent, which should be minimal.

Expert Insight: The choice of purification solvent is critical. It is often beneficial to use a solvent system different from the one used in the final step of the synthesis to avoid co-precipitation of process-related impurities.

Section 2.2: Crystallization Screening

Crystallization is often described as more of an art than a science, but a systematic, high-throughput approach can rigorously explore the parameter space to identify conditions conducive to single-crystal growth. The goal is to achieve a state of supersaturation from which the molecule can slowly and orderly precipitate into a crystalline lattice.

Protocol 2: High-Throughput Crystallization Screening

-

Solvent Selection: Prepare saturated or near-saturated stock solutions of the compound in a diverse range of solvents. The choice of solvents should span a variety of polarities, hydrogen bonding capabilities, and volatilities. A recommended starting set is provided in Table 1.

-

Methodologies: Employ several common crystallization techniques in parallel:

-

Slow Evaporation: Distribute 100-200 µL of each stock solution into individual vials in a 96-well plate. Leave the vials loosely capped to allow for slow solvent evaporation over several days to weeks.

-

Vapor Diffusion (Hanging and Sitting Drop): Place a small drop (1-5 µL) of the compound's stock solution on a siliconized glass slide. Invert the slide over a reservoir containing a precipitant (a solvent in which the compound is less soluble). The gradual diffusion of the precipitant vapor into the drop induces crystallization.

-

Cooling Crystallization: Slowly cool a saturated solution from a high temperature to a low temperature. The rate of cooling is a critical parameter; slower rates generally yield better crystals.

-

-

Monitoring: Regularly inspect the trials under a microscope for the formation of single, well-defined crystals with sharp edges and clear faces.

Table 1: Recommended Solvents for Initial Crystallization Screening

| Solvent | Polarity Index | Boiling Point (°C) | H-Bonding | Rationale |

|---|---|---|---|---|

| Methanol | 5.1 | 65 | Donor/Acceptor | Polar protic, good for H-bonding |

| Ethanol | 4.3 | 78 | Donor/Acceptor | Similar to methanol but less volatile |

| Acetonitrile | 5.8 | 82 | Acceptor | Polar aprotic, different H-bond profile |

| Acetone | 5.1 | 56 | Acceptor | Volatile, useful for fast evaporation |

| Ethyl Acetate | 4.4 | 77 | Acceptor | Medium polarity, common recrystallization solvent |

| Dichloromethane | 3.1 | 40 | Weak Acceptor | Non-polar, good for less polar compounds |

| Toluene | 2.4 | 111 | None | Aromatic, can induce pi-stacking |

| Heptane | 0.1 | 98 | None | Non-polar anti-solvent |

The following diagram illustrates the logical flow of the crystallization screening process.

Caption: Workflow for Crystallization Screening.

Section 2.3: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, its structure can be determined using SC-XRD. This technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in an ordered lattice.

Protocol 3: SC-XRD Data Collection and Processing

-

Crystal Mounting: A selected crystal is carefully mounted on a goniometer head, often using a cryoloop and cryoprotectant (e.g., Paratone-N oil) to flash-cool it in a stream of nitrogen gas (typically at 100 K). Cryo-cooling minimizes thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary unit cell is determined from a few initial diffraction images. A full sphere of data is then collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection. The data is then scaled and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption). This step yields a reflection file containing the h, k, l Miller indices and the intensity (I) and standard uncertainty (σ(I)) for each reflection.

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group, which describes the symmetry of the unit cell.

Trustworthiness: The quality of the diffraction data is assessed by metrics such as R(int) (a measure of the agreement between symmetry-equivalent reflections) and data completeness. Low R(int) values and high completeness are indicative of a high-quality dataset.

The SC-XRD process is summarized in the diagram below.

Caption: Single-Crystal X-ray Diffraction Workflow.

Section 2.4: Structure Solution and Refinement

The "phase problem" is the central challenge in crystallography: the diffraction experiment measures the intensities of the X-ray waves but not their phases.

-

Structure Solution: Modern direct methods or dual-space algorithms, as implemented in programs like SHELXT, are used to solve the phase problem and generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). This iterative process involves:

-

Assigning atom types (C, N, O).

-

Refining atomic positions and anisotropic displacement parameters (which model thermal vibration).

-

Locating and refining hydrogen atoms.

-

The quality of the final model is judged by the R1 factor (agreement between observed and calculated structure factor amplitudes) and the goodness-of-fit (GoF). An R1 value below 5% for high-quality data indicates an excellent refinement.

-

Part III: Analysis of the Crystal Structure

Once refined, the crystal structure provides a wealth of information. The analysis focuses on both intramolecular features (the conformation of a single molecule) and intermolecular interactions (how the molecules pack together).

-

Intramolecular Analysis:

-

Conformation: Determine the conformation of the piperidine ring (e.g., chair, boat, twist-boat) and the relative orientation of the furan and acetic acid substituents.

-

Torsion Angles: Quantify the key dihedral angles that define the molecule's shape.

-

Intramolecular Hydrogen Bonds: Identify any hydrogen bonds that stabilize the molecular conformation.

-

-

Intermolecular Analysis:

-

Hydrogen Bonding Network: The carboxylic acid and the N-H of the Boc-protected amine are strong hydrogen bond donors, while the carbonyl oxygens and the furan oxygen are acceptors. Mapping the hydrogen bonding network is crucial for understanding the crystal's stability.

-

Other Interactions: Look for other non-covalent interactions, such as C-H···O bonds or van der Waals forces, that contribute to the overall packing.

-

Packing Motifs: Identify common structural motifs (e.g., dimers, chains, sheets) formed by the intermolecular interactions.

-

The interplay of these interactions governs the crystal's properties.

Caption: Relationship between molecular and crystal structure.

Conclusion

Determining the crystal structure of a novel compound like 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a cornerstone of modern pharmaceutical development. It provides definitive proof of molecular identity and offers profound insights into the solid-state properties that will govern its behavior as a drug substance. The systematic, evidence-based workflow detailed in this guide—from ensuring material purity to rigorous data collection and refinement—provides a robust pathway for researchers to obtain a high-quality, reliable crystal structure, thereby enabling data-driven decisions in the complex process of drug design and formulation.

References

-

Cambridge Crystallographic Data Centre (CCDC). The CCDC is the world's repository for small-molecule organic and metal-organic crystal structures.[1][2][3][4][5] Source: [Link]

-

International Union of Crystallography (IUCr). The IUCr publishes several leading journals in the field, including Acta Crystallographica, which are primary sources for new crystal structure communications.[6][7][8][9] Source: [Link]

-

PubChem. A public database of chemical substances and their properties, which can be useful for finding information on related compounds.[10][11][12] Source: [Link]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Source: [Link]

-

Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. Source: [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 5. CCDC – The Cambridge Crystallographic Data Centre – StudySmarter – Talents [talents.studysmarter.co.uk]

- 6. journals.iucr.org [journals.iucr.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Acta Crystallographica Section F: Structural Biology Communications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 11. 2-[1-(Furan-2-carbonyl)piperidin-4-yl]acetic acid | C12H15NO4 | CID 28977695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic Acid

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from initial in vitro screening to formulation and in vivo performance.[1][2] Low solubility can impede absorption, lead to poor bioavailability, and create significant challenges in formulation.[1][2] This guide provides a comprehensive framework for determining the solubility of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, a complex heterocyclic molecule, across a range of pharmaceutically relevant solvents. We will detail the underlying theoretical principles, provide a validated experimental protocol using the gold-standard shake-flask method, and discuss the interpretation of the resulting data.

Introduction: The Critical Role of Solubility

2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a molecule of interest in medicinal chemistry, incorporating several key functional groups: a lipophilic Boc-protecting group, a basic piperidine ring, an acidic carboxylic acid, and an aromatic furan moiety. The interplay of these groups creates a complex solubility profile that must be thoroughly characterized. Understanding this profile is paramount for:

-

Drug Discovery: Ensuring reliable concentration data in biological assays and preventing false negatives due to compound precipitation.[2][3]

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization, which directly impacts yield and purity.[4]

-

Formulation Development: Designing a dosage form (e.g., oral, injectable) that can deliver the therapeutic agent effectively. Poorly soluble drugs often require advanced formulation strategies.[1]

-

Regulatory Compliance: Providing essential data for regulatory filings, as solubility is a key parameter in guidelines such as the Biopharmaceutics Classification System (BCS).[5]

This guide focuses on the thermodynamic or equilibrium solubility, which measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium and is considered the most reliable value for these applications.[5][6]

Theoretical Framework: Predicting Solubility Behavior